molecular formula C14H18N2O4 B11765239 N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide

Cat. No.: B11765239
M. Wt: 278.30 g/mol
InChI Key: QYFVWZLFPGNABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide (CAS 680983-19-1) is a high-purity oxalamide derivative supplied with a certified purity of 98% . It has a molecular formula of C₁₄H₁₈N₂O₄ and a molecular weight of 278.30 g/mol . The compound features a benzodioxole group, a common structural motif in medicinal chemistry, linked to a diethyloxalamide chain. Researchers value this compound as a specialized chemical building block for constructing more complex molecules, particularly in the synthesis of compounds for neurological and pharmacological studies. The presence of the benzodioxole moiety is of significant interest, as this group is found in ligands that interact with central nervous system (CNS) receptors, such as the GABA-A receptor complex . Studying such structures provides valuable insights into the structure-activity relationships (SAR) critical for developing new therapeutic agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage is recommended at 2-8°C, sealed in a dry environment .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethyloxamide

InChI

InChI=1S/C14H18N2O4/c1-3-16(4-2)14(18)13(17)15-8-10-5-6-11-12(7-10)20-9-19-11/h5-7H,3-4,8-9H2,1-2H3,(H,15,17)

InChI Key

QYFVWZLFPGNABM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Oxalyl Chloride-Mediated Amidation

The most widely reported method involves reacting N,N-diethylamine with oxalyl chloride to form N,N-diethyloxalyl chloride, followed by coupling with 1,3-benzodioxol-5-ylmethanamine.

Procedure :

  • Synthesis of N,N-Diethyloxalyl Chloride :
    N,N-Diethylamine (2.0 eq) is added dropwise to oxalyl chloride (1.0 eq) in anhydrous dichloromethane at 0°C. The reaction is stirred for 2 hours under nitrogen, yielding N,N-diethyloxalyl chloride as a pale-yellow liquid.

  • Coupling with 1,3-Benzodioxol-5-ylmethanamine :
    The intermediate is reacted with 1,3-benzodioxol-5-ylmethanamine (1.0 eq) in the presence of triethylamine (2.5 eq) as a base. The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Data :

ParameterValueSource
Yield68–72%
Reaction Time14 hours
Purity (HPLC)>95%

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of N,N-diethyloxalyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Schotten-Baumann Modification

A modified Schotten-Baumann approach employs in-situ activation of oxalic acid derivatives.

Procedure :

  • Activation of Oxalic Acid :
    Oxalic acid (1.0 eq) is treated with thionyl chloride (2.2 eq) in tetrahydrofuran (THF) at reflux for 4 hours to generate oxalyl chloride.

  • Stepwise Amination :
    N,N-Diethylamine (2.0 eq) is added at 0°C, followed by 1,3-benzodioxol-5-ylmethanamine (1.0 eq). The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol.

Optimization Strategies :

  • Temperature Control : Maintaining 0°C during amine addition minimizes side reactions (e.g., over-alkylation).

  • Solvent Selection : THF improves solubility of intermediates compared to dichloromethane.

Yield Comparison :

SolventYield (%)Purity (%)
THF7597
DCM6895
Dioxane7096

Catalytic Dehydrogenative Coupling

Ruthenium-Pincer Complex Catalysis

A sustainable method reported by PMC involves acceptorless dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex (e.g., Ru-5 ).

Procedure :

  • Reaction Setup :
    Ethylene glycol (1.0 eq), N,N-diethylamine (3.0 eq), and Ru-5 (1 mol%) are heated in toluene at 135°C for 24 hours under argon.

  • Isolation :
    The crude product is purified via flash chromatography (ethyl acetate/hexane gradient).

Advantages :

  • Atom Economy : 94% atom utilization, with H₂ as the only byproduct.

  • Scalability : Demonstrated at 10 mmol scale with consistent yields.

Limitations :

  • Substrate Scope : Less effective for sterically hindered amines (e.g., cyclohexylamine).

  • Catalyst Cost : Ruthenium complexes increase synthesis cost compared to classical methods.

Performance Metrics :

CatalystYield (%)Turnover Number (TON)
Ru-5 8989
Ru-1 2626

Advanced Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes.

Protocol :
N,N-Diethyloxalyl chloride (1.0 eq) and 1,3-benzodioxol-5-ylmethanamine (1.0 eq) are mixed in DMF and irradiated at 100°C for 15 minutes. Yield improvements of 12–15% are observed compared to conventional heating.

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility and safety for large-scale synthesis.

Setup :

  • Reactor 1 : Generation of N,N-diethyloxalyl chloride at 0°C.

  • Reactor 2 : Coupling with 1,3-benzodioxol-5-ylmethanamine at 25°C.

Outcomes :

ParameterBatch ModeFlow Mode
Yield (%)7285
Reaction Time (h)142.5

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (s, 1H, ArH), 6.65 (d, J = 8.0 Hz, 1H, ArH), 5.95 (s, 2H, OCH₂O), 4.25 (d, J = 6.0 Hz, 2H, NCH₂), 3.45 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 1.15 (t, J = 7.0 Hz, 6H, CH₃).

  • IR (KBr) : ν = 1670 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the oxalamide group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The oxalamide group may also play a role in binding to biological macromolecules, influencing their function . Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular features of N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide and related oxalamide derivatives (data sourced from –13):

Compound Name CAS Number Molecular Formula Molecular Weight N1 Substituent N2 Substituent Notable Features
This compound (Target Compound) Not Provided C14H18N2O4 (inferred) ~278.3 (calculated) Benzo[d][1,3]dioxol-5-ylmethyl Diethyl Simpler alkyl groups; moderate lipophilicity
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide 1334374-55-8 C15H20N2O6 324.33 Benzo[d][1,3]dioxol-5-ylmethyl 2-hydroxy-3-methoxy-2-methylpropyl Polar hydroxyl/methoxy groups; enhanced H-bonding potential
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide 2034573-23-2 C19H25N3O4S 391.5 Benzo[d][1,3]dioxol-5-yl Tetrahydrothiophen-piperidin-methyl Sulfur-containing heterocycle; potential for metal coordination
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide 1286713-24-3 C21H24N2O5 384.4 Benzo[d][1,3]dioxol-5-ylmethyl 2-hydroxy-2-methyl-4-phenylbutyl Bulky phenyl group; increased steric hindrance
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide 1105215-95-9 C20H21N3O7S 447.5 Benzo[d][1,3]dioxol-5-ylmethyl Isothiazolidin-dioxide-methoxyphenyl Sulfone moiety; high polarity and rigidity
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide 955529-03-0 C23H27N3O4 409.5 Benzo[d][1,3]dioxol-5-yl Tetrahydroquinolin-propyl-ethyl Extended aromatic system; potential CNS activity
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide 1049398-59-5 C22H25FN4O4 428.5 Benzo[d][1,3]dioxol-5-ylmethyl Fluorophenyl-piperazin-ethyl Fluorine atom; enhanced metabolic stability

Key Structural and Functional Insights :

Substituent Diversity :

  • The target compound features simple diethyl groups at N2, likely favoring moderate lipophilicity and steric accessibility compared to bulkier analogs (e.g., phenylbutyl in CAS 1286713-24-3).
  • Polar substituents (e.g., hydroxyl, methoxy, sulfone) in analogs like CAS 1334374-55-8 and 1105215-95-9 enhance water solubility and hydrogen-bonding capacity, which may improve pharmacokinetics.

Molecular Weight Trends: Molecular weights range from 278.3 (target) to 447.5 (CAS 1105215-95-9), with heavier compounds incorporating heterocycles (e.g., tetrahydrothiophen, isothiazolidin) or aromatic extensions (e.g., tetrahydroquinolin). These modifications may influence blood-brain barrier penetration or target specificity.

Bioactivity Implications :

  • Sulfur-containing analogs (e.g., CAS 2034573-23-2, 1105215-95-9) could exhibit unique binding interactions via sulfur’s electronegativity or metal coordination.
  • Fluorinated derivatives (e.g., CAS 1049398-59-5) often display improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation.

Q & A

Q. Table 1: Synthesis Optimization Strategies

ParameterOptimal ConditionsEvidence Sources
SolventDCM or DMF
Temperature0–25°C
CatalystTEA or EDC
PurificationColumn chromatography or recrystallization

How can researchers confirm the structural integrity and purity of synthesized this compound?

Level : Basic
Methodological Answer :

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzo[d][1,3]dioxole methylene at δ ~4.5 ppm) .
    • IR Spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 329.33) .

What are the proposed mechanisms of action for the anticancer activity of this compound, and how can these be experimentally validated?

Level : Advanced
Methodological Answer :

  • Hypothesized Mechanisms :
    • Microtubule Disruption : Inhibition of tubulin polymerization, similar to colchicine-site binders .
    • Apoptosis Induction : Caspase-3/7 activation and PARP cleavage assays to confirm programmed cell death .
  • Validation Strategies :
    • In Vitro Assays : Cell cycle analysis (flow cytometry) and tubulin polymerization inhibition assays .
    • Molecular Docking : Computational modeling against β-tubulin (PDB ID: 1SA0) to predict binding affinity .

How do structural modifications of the oxalamide core influence the biological activity and pharmacokinetic properties of this compound?

Level : Advanced
Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Substituent Effects : Nitrophenyl or fluorophenyl groups enhance cytotoxicity (e.g., IC₅₀ reduction in MCF-7 cells) .
    • Bioisosteric Replacements : Replacing diethyl groups with morpholine improves solubility but reduces potency .
  • Pharmacokinetic Studies :
    • LogP Analysis : Measure partition coefficients to predict membrane permeability .
    • Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation .

Q. Table 2: Impact of Structural Modifications

ModificationBiological EffectEvidence Sources
Nitrophenyl AdditionIncreased cytotoxicity (IC₅₀ ↓ 30%)
Diethyl → MorpholineSolubility ↑, potency ↓

What strategies can resolve contradictions in reported biological activities across different studies?

Level : Advanced
Methodological Answer :

  • Standardized Protocols :
    • Use consistent cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48-hour exposure) .
  • Data Normalization :
    • Normalize IC₅₀ values to positive controls (e.g., paclitaxel for microtubule targets) .
  • Meta-Analysis :
    • Pool data from independent studies to identify trends (e.g., correlation between LogP and activity) .

What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?

Level : Basic
Methodological Answer :

  • In Vitro Models :
    • Cancer Cell Lines : MCF-7 (breast), A549 (lung), and CCRF-CEM (leukemia) for cytotoxicity screening .
    • 3D Tumor Spheroids : Mimic tumor microenvironment for penetration studies .
  • In Vivo Models :
    • Xenograft Mice : Subcutaneous tumor models to assess efficacy and toxicity .
    • Pharmacokinetic Profiling : Plasma half-life (t½) and bioavailability measurements .

How can molecular docking and crystallography elucidate the interaction between this compound and its biological targets?

Level : Advanced
Methodological Answer :

  • X-ray Crystallography :
    • Co-crystallize with β-tubulin to resolve binding modes (e.g., hydrogen bonding with Thr179) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor interactions over 100 ns to assess stability .
  • Surface Plasmon Resonance (SPR) :
    • Quantify binding kinetics (Kd, kon/koff) for target validation .

What are the key challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

Level : Basic
Methodological Answer :

  • Challenges :
    • Low Yield : Multi-step reactions with intermediate purification bottlenecks .
    • Solvent Waste : Large-scale DCM/DMF usage requires recycling protocols .
  • Solutions :
    • Flow Chemistry : Continuous synthesis to improve efficiency .
    • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.